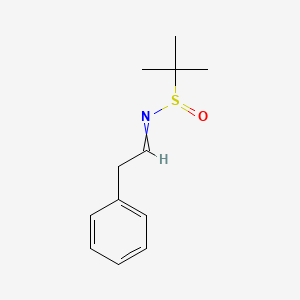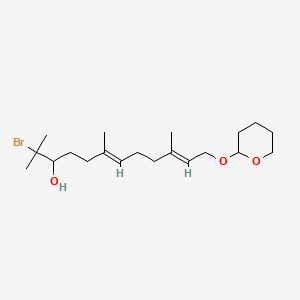
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C15H20F2O3 and a molecular weight of 286.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-difluoro-4-(hexyloxy)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(hexyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3-difluoro-4-(methoxy)benzoate: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
This compound is unique due to the presence of both fluorine and hexyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H20F2O3 |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
ethyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3 |
Clave InChI |
NFMFKAYRGDDLON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)






![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
